molecular formula C35H59NO5Si2 B12596577 (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one CAS No. 649755-90-8

(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one

Cat. No.: B12596577
CAS No.: 649755-90-8
M. Wt: 630.0 g/mol
InChI Key: JFDGBPDGMIWBRQ-JZCZMUBVSA-N
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Description

The compound (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple stereocenters and protective groups, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one typically involves multiple steps, including the protection of hydroxyl groups, formation of oxazolidinone rings, and introduction of benzyl and silyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or hydrogenated compounds.

Scientific Research Applications

(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition or protein interactions.

    Medicine: Potential use in drug development and therapeutic applications.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinones and silyl-protected molecules. Examples include:

  • (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyldimethylsilyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one
  • (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyldimethylsilyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one

Uniqueness

The uniqueness of (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one lies in its specific stereochemistry and protective groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Biological Activity

The compound (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one is a complex organic molecule with potential biological activities. Its structural features suggest it may interact with various biological pathways. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Oxazolidinone Ring : Known for antibacterial properties.
  • Alkyl Silane Groups : Potentially enhance lipophilicity and membrane permeability.
  • Benzyl Group : Often associated with various biological activities including anti-cancer effects.

Biological Activity Overview

Research into the biological activities of compounds similar to (4R)-4-Benzyl-3-{...} has indicated several areas of interest:

  • Antimicrobial Activity : Compounds containing oxazolidinone rings have been shown to exhibit significant antimicrobial properties. For instance, a study found that oxazolidinones can inhibit bacterial protein synthesis, making them effective against resistant strains of bacteria .
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures may demonstrate cytotoxic effects against various cancer cell lines. For example, a related compound showed IC50 values indicating moderate cytotoxicity against lung carcinoma cell lines .
  • Anti-inflammatory Effects : Certain derivatives have been noted for their potential to modulate inflammatory pathways, which could be relevant in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds or the specific compound :

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Values (µg/mL)Mechanism of Action
AntimicrobialOxazolidinones10 - 50Inhibition of protein synthesis
AnticancerCallipeltoside A11.26 (NSCLC-N6)Cell cycle arrest at G1 phase
Anti-inflammatoryVariousNot specifiedModulation of inflammatory cytokines

Detailed Findings

  • Antimicrobial Studies : The oxazolidinone derivatives were tested against Gram-positive bacteria and showed promising results in inhibiting growth . The mechanism primarily involves binding to the bacterial ribosome.
  • Cytotoxicity Assays : The anticancer potential was evaluated using flow cytometry and MTT assays on various cell lines. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways .
  • Inflammatory Response Modulation : In vitro studies demonstrated that certain derivatives could downregulate pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in chronic inflammatory diseases .

Properties

CAS No.

649755-90-8

Molecular Formula

C35H59NO5Si2

Molecular Weight

630.0 g/mol

IUPAC Name

(4R)-4-benzyl-3-[(2R,3S,4R,5S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethyl-5-triethylsilyloxydeca-7,9-dienoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C35H59NO5Si2/c1-13-17-21-26(5)31(41-43(14-2,15-3)16-4)27(6)32(40-42(11,12)35(8,9)10)28(7)33(37)36-30(25-39-34(36)38)24-29-22-19-18-20-23-29/h13,17-23,26-28,30-32H,1,14-16,24-25H2,2-12H3/t26-,27+,28+,30+,31-,32-/m0/s1

InChI Key

JFDGBPDGMIWBRQ-JZCZMUBVSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)[C@@H]([C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(C(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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